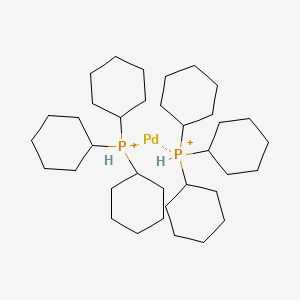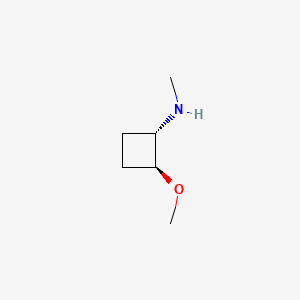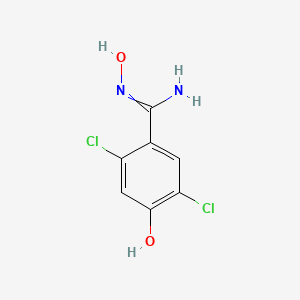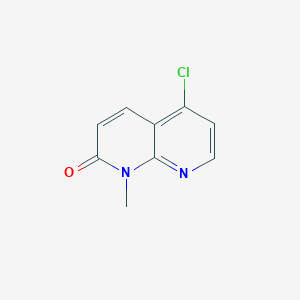
Palladium;tricyclohexylphosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Palladium;tricyclohexylphosphanium is typically synthesized by reacting palladium(II) chloride with tricyclohexylphosphine in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation . The general reaction can be represented as:
PdCl2+2P(C6H11)3→PdCl2(P(C6H11)3)2
The reaction conditions often involve heating the mixture to facilitate the formation of the complex .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
Palladium;tricyclohexylphosphanium undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of palladium.
Reduction: It can be reduced to palladium(0) species, which are active catalysts in many reactions.
Substitution: Ligands in the complex can be substituted with other ligands, altering its catalytic properties.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include halides, boronic acids, and alkenes. Typical conditions involve the use of bases such as potassium carbonate or sodium hydroxide and solvents like toluene or ethanol .
Major Products
The major products formed from reactions involving this compound are often complex organic molecules, including pharmaceuticals, agrochemicals, and polymers .
Wissenschaftliche Forschungsanwendungen
Palladium;tricyclohexylphosphanium has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which palladium;tricyclohexylphosphanium exerts its effects involves the coordination of palladium with the phosphine ligands, which stabilizes the palladium center and facilitates its catalytic activity. The compound acts as a catalyst by forming transient palladium species that undergo oxidative addition, transmetalation, and reductive elimination steps to form the desired products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(triphenylphosphine)palladium(II) dichloride
- Tetrakis(triphenylphosphine)palladium(0)
- Bis(tri-tert-butylphosphine)palladium(0)
Uniqueness
Palladium;tricyclohexylphosphanium is unique due to its high stability and effectiveness in catalyzing a wide range of reactions. Its bulky tricyclohexylphosphine ligands provide steric protection to the palladium center, enhancing its catalytic performance and selectivity compared to other palladium complexes .
Eigenschaften
Molekularformel |
C36H68P2Pd+2 |
|---|---|
Molekulargewicht |
669.3 g/mol |
IUPAC-Name |
palladium;tricyclohexylphosphanium |
InChI |
InChI=1S/2C18H33P.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h2*16-18H,1-15H2;/p+2 |
InChI-Schlüssel |
JGBZTJWQMWZVNX-UHFFFAOYSA-P |
Kanonische SMILES |
C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4'-hydroxy-6-trifluoromethyl-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl-1'-carboxylic acid tert-butyl ester](/img/structure/B13912132.png)
![Bis[(5-formyl-2-propan-2-yloxyphenyl)methyl]-dimethylazanium](/img/structure/B13912134.png)
![2-[(2-Bromo-5-nitroimidazol-1-yl)methoxy]ethyl-trimethylsilane](/img/structure/B13912141.png)
![6,6-Dimethoxy-2-oxaspiro[3.3]heptane](/img/structure/B13912143.png)
![(5R,8R,10aS)-3-acetyl-5-(tert-butoxycarbonylamino)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid](/img/structure/B13912151.png)
![6-[Chloro(difluoro)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B13912155.png)
![Tert-butyl (S)-2-(chloromethyl)-1-(oxetan-2-ylmethyl)-1H-benzo[D]imidazole-6-carboxylate](/img/structure/B13912163.png)


